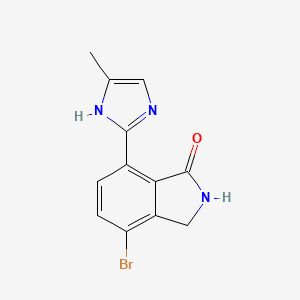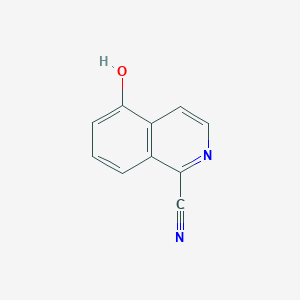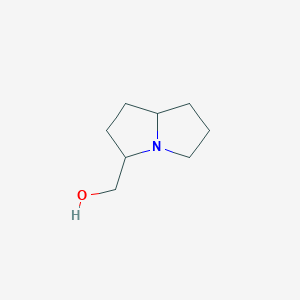![molecular formula C18H10N4 B12956522 6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile](/img/structure/B12956522.png)
6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile is a compound that belongs to the family of bipyridines Bipyridines are heterocyclic compounds consisting of two pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The bipyridine structure allows for substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while reduction can produce amines .
Applications De Recherche Scientifique
6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it an effective catalyst or functional material. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
- Etravirine : An anti-HIV drug with a similar cyanophenyl structure.
Uniqueness
6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile is unique due to its bipyridine core, which provides versatile coordination chemistry. This makes it particularly valuable in the development of metal-organic frameworks and other advanced materials .
Propriétés
Formule moléculaire |
C18H10N4 |
|---|---|
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
5-[6-(4-cyanophenyl)pyridin-3-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C18H10N4/c19-9-13-1-3-14(4-2-13)18-8-6-16(12-22-18)15-5-7-17(10-20)21-11-15/h1-8,11-12H |
Clé InChI |
SXUZFBCAJCXRMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=NC=C(C=C2)C3=CN=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,5R)-tert-Butyl 10-hydroxy-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12956476.png)

![7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12956480.png)


![(2S,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12956499.png)

![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)

